1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine
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Overview
Description
1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a trifluoromethyl group and an isopropyl group attached to the triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Attachment of the Isopropyl Group: The isopropyl group can be introduced through alkylation reactions using isopropyl halides or isopropyl alcohol in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced catalysts can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The isopropyl group may further influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
1-(Propan-2-yl)-1H-1,2,3-triazol-4-amine: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
5-(Trifluoromethyl)-1H-1,2,3-triazol-4-amine: Lacks the isopropyl group, which may affect its lipophilicity and binding affinity.
1-(Propan-2-yl)-5-methyl-1H-1,2,3-triazol-4-amine: Contains a methyl group instead of a trifluoromethyl group, leading to different reactivity and applications.
Uniqueness
1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine is unique due to the presence of both the trifluoromethyl and isopropyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the isopropyl group influences its binding interactions and selectivity.
Properties
Molecular Formula |
C6H9F3N4 |
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Molecular Weight |
194.16 g/mol |
IUPAC Name |
1-propan-2-yl-5-(trifluoromethyl)triazol-4-amine |
InChI |
InChI=1S/C6H9F3N4/c1-3(2)13-4(6(7,8)9)5(10)11-12-13/h3H,10H2,1-2H3 |
InChI Key |
WISGNVFUTNMLPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C(N=N1)N)C(F)(F)F |
Origin of Product |
United States |
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